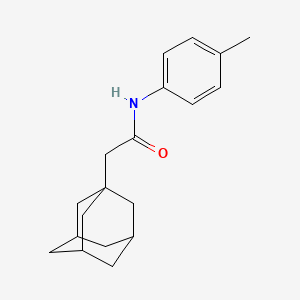

2-(1-adamantyl)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-ADAMANTYL)-4-METHYL-2-AZETIDINONE” is similar to the one you’re asking about . It has a linear formula of C14H21NO . Another related compound is “2-(1-ADAMANTYL)-4-METHYLPHENOL” with a molecular formula of C17H22O .

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For example, “2-(1-ADAMANTYL)-4-METHYLPHENOL” has a molecular formula of C17H22O .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, “P-(1-ADAMANTYL)TOLUENE” has a melting point of 99 °C, a boiling point of 329.5±12.0 °C (Predicted), and a density of 1.054±0.06 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications

Adamantyl Analogs as Analgesic Drugs

Adamantyl analogues, including structures related to "2-(1-adamantyl)-N-(4-methylphenyl)acetamide," have been studied for their potent analgesic properties. These compounds exhibit selective antagonism of the TRPA1 channel, which is a key player in nociception, without affecting TRPM8 or TRPV1 channels. This selective action offers a promising avenue for developing new analgesic medications with targeted mechanisms of action (Fresno et al., 2014).

Antimicrobial and Antiviral Activity

N-(1-Adamantyl)acetamide and its derivatives, which share a core structure with "2-(1-adamantyl)-N-(4-methylphenyl)acetamide," are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds possess antimicrobial and antiviral activity, highlighting their potential in treating and preventing diseases like influenza, herpes, and pneumonia (Khusnutdinov et al., 2011).

Cytotoxic Activity in Cancer Research

Some novel sulfonamide derivatives, incorporating adamantyl groups, have shown cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines in vitro. These findings suggest that adamantyl-based compounds could be valuable in developing new anticancer drugs (Ghorab et al., 2015).

Cholinesterase Inhibitory Activities for Alzheimer's Disease

Adamantyl-based ester derivatives have been studied for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. Compounds with specific substituents showed potent inhibition, indicating the potential for developing treatments for neurological conditions (Kwong et al., 2017).

Material Science Applications

Adamantyl-containing polyamide-imides (PAIs) have been developed for various industrial applications, leveraging the unique properties of the adamantyl group to enhance thermal stability and mechanical strength. These materials are promising for use in high-performance composites and coatings (Liaw & Liaw, 2001).

Antitubercular Activity

Hybrids of 1,2,3-triazole-adamantylacetamide have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds demonstrated promising activity, indicating the potential of adamantyl derivatives in treating tuberculosis (Addla et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-adamantyl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-13-2-4-17(5-3-13)20-18(21)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYNTFHMFFHDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)

![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)

![3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2590016.png)

![[(4,5-Dimethyl-3-nitrophenyl)sulfonyl]-3-pyridylamine](/img/structure/B2590017.png)

![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2590020.png)

![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)